3-Butyl-2,5-dimethylthiophene is an organic compound with the molecular formula C₁₀H₁₆S. This compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur. The structure includes two methyl groups at the 2 and 5 positions and a butyl group at the 3 position of the thiophene ring. This unique arrangement contributes to its chemical properties and potential applications in various fields, including organic electronics and as a flavoring agent due to its pleasant aroma.
The synthesis of 3-butyl-2,5-dimethylthiophene typically involves:
3-Butyl-2,5-dimethylthiophene has several potential applications:
Interaction studies involving 3-butyl-2,5-dimethylthiophene focus on its reactivity with various reagents and its behavior in different environments. Research has shown that thiophenes can interact with metals, forming complexes that may have applications in catalysis or materials science . Additionally, studies on adsorption behavior on surfaces (like gold) indicate its potential in sensor technologies .
Several compounds share structural similarities with 3-butyl-2,5-dimethylthiophene. Here are some notable examples:
Compound Name | Structure Description | Unique Features |
---|---|---|
2,5-Dimethylthiophene | Two methyl groups on the thiophene ring | More reactive due to lack of bulky substituents |
3-Pentyl-2,5-dimethylthiophene | Similar structure with a pentyl group | Increased hydrophobicity compared to butyl variant |
3-Butylthiophene | Butyl group only at position three | Lacks additional methyl groups affecting reactivity |
3-Ethyl-2,5-dimethylthiophene | Ethyl instead of butyl | Slightly less steric hindrance than butyl variant |
These compounds highlight how variations in alkyl chain length and substitutions can influence the chemical behavior and properties of thiophenes. The unique combination of a butyl group and two methyl groups in 3-butyl-2,5-dimethylthiophene contributes to its distinct characteristics compared to other thiophenes.
Nuclear magnetic resonance spectroscopy provides definitive structural identification through characteristic chemical shift patterns and coupling constants. For 3-Butyl-2,5-dimethylthiophene, the proton nuclear magnetic resonance spectrum exhibits distinctive signals that reflect the molecular environment of each hydrogen atom [1] [2] [3].
The aromatic region displays a characteristic singlet at approximately 6.4-6.6 parts per million, corresponding to the sole remaining thiophene ring proton at the 4-position [1] [4]. This chemical shift reflects the electron-deficient nature of the thiophene ring system and the shielding effects from the adjacent methyl substituents. The integration pattern confirms the presence of a single aromatic proton, consistent with the tri-substituted thiophene structure.
The butyl chain protons appear as a complex multiplet system in the aliphatic region. The methylene group adjacent to the thiophene ring (alpha position) resonates at 2.5-2.7 parts per million, showing characteristic downfield shifting due to the electron-withdrawing effect of the aromatic system [5]. The remaining methylene groups of the butyl chain appear between 1.2-1.6 parts per million, while the terminal methyl group exhibits a triplet at approximately 0.9 parts per million with characteristic coupling constants of 7 hertz [5].
The methyl groups attached to the thiophene ring positions 2 and 5 display singlets at 2.2-2.4 parts per million [6] [7]. These signals integrate for three protons each and show no coupling to adjacent protons, confirming their direct attachment to the thiophene ring carbons.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework architecture. The thiophene ring carbons resonate in the aromatic region between 125-140 parts per million, with distinct chemical shifts for each carbon environment [2] [3]. The quaternary carbons bearing substituents typically appear at lower field compared to the unsubstituted carbon at position 4.
The butyl chain carbons exhibit characteristic aliphatic chemical shifts ranging from 15-35 parts per million [5]. The carbon directly attached to the thiophene ring (alpha carbon) appears most downfield within this range due to the aromatic influence. The methyl carbons attached to the thiophene ring resonate between 12-16 parts per million, reflecting their direct attachment to the electron-deficient aromatic system [6].
Parameter | Value | Assignment |
---|---|---|
¹H NMR (aromatic) | 6.4-6.6 ppm | Thiophene ring proton (H-4) |
¹H NMR (butyl CH₂) | 2.5-2.7, 1.2-1.6, 0.9 ppm | Butyl chain protons |
¹H NMR (methyl) | 2.2-2.4 ppm | Methyl groups on thiophene |
¹³C NMR (thiophene C) | 125-140 ppm | Thiophene ring carbons |
¹³C NMR (alkyl C) | 15-35 ppm | Butyl chain carbons |
¹³C NMR (methyl C) | 12-16 ppm | Methyl carbons on thiophene |
Infrared spectroscopy provides detailed information about molecular vibrations and functional group identification. The infrared spectrum of 3-Butyl-2,5-dimethylthiophene exhibits characteristic absorption bands that correspond to specific vibrational modes within the molecule [2] [8].
The carbon-hydrogen stretching region between 3000-2850 wavenumbers displays strong absorption bands corresponding to both aromatic and aliphatic carbon-hydrogen bonds [9]. The aromatic carbon-hydrogen stretching typically appears at higher frequency (around 3000 wavenumbers) compared to the aliphatic carbon-hydrogen stretches of the butyl chain and methyl substituents.
Aromatic carbon-carbon stretching vibrations manifest as medium intensity bands in the 1550-1450 wavenumber region [2]. These bands reflect the conjugated nature of the thiophene ring system and provide fingerprint information for the heterocyclic framework. The specific pattern and intensity distribution depend on the substitution pattern and electronic effects of the attached alkyl groups.
The methylene bending vibrations of the butyl chain appear at 1470-1400 wavenumbers, while the symmetric deformation modes of the methyl groups occur around 1380-1350 wavenumbers [9]. These bands are characteristic of alkyl substituents and confirm the presence of the expected alkyl framework.
Thiophene ring-specific vibrations appear in the 850-680 wavenumber region [10]. These bands are particularly diagnostic for thiophene derivatives and reflect the unique vibrational modes of the five-membered sulfur-containing heterocycle. The carbon-sulfur stretching vibrations typically appear as weak to medium intensity bands between 750-600 wavenumbers [10].
Wavenumber Range (cm⁻¹) | Assignment | Intensity |
---|---|---|
3000-2850 | C-H stretching vibrations | Strong |
1550-1450 | Aromatic C=C stretching | Medium |
1470-1400 | CH₂ bending vibrations | Medium |
1380-1350 | CH₃ symmetric deformation | Medium |
850-680 | Thiophene ring vibrations | Medium |
750-600 | C-S stretching vibrations | Weak to Medium |
Ultraviolet-visible spectroscopy reveals the electronic transition characteristics of the conjugated thiophene system. The primary absorption maximum occurs in the 250-280 nanometer region, corresponding to π → π* transitions within the aromatic framework [11] [12]. The molar extinction coefficient typically ranges from 5000-15000 liters per mole per centimeter, indicating moderate chromophoric strength [13].
The electronic absorption profile reflects the extended conjugation within the thiophene ring and the influence of alkyl substituents on the electronic structure. The bathochromic shift compared to unsubstituted thiophene results from the electron-donating effects of the methyl and butyl substituents, which increase the electron density in the aromatic system [12].
X-ray crystallographic analysis provides definitive three-dimensional structural information at the atomic level. While specific crystallographic data for 3-Butyl-2,5-dimethylthiophene has not been extensively reported, structural analysis can be inferred from closely related thiophene derivatives and alkyl-substituted heterocycles [14] [15] [16].
Alkyl-substituted thiophenes typically crystallize in monoclinic or triclinic crystal systems, with common space groups including P21/c or P-1 [14] [17]. The unit cell parameters generally fall within characteristic ranges: a-axis 7.5-12.0 Ångströms, b-axis 8.0-15.0 Ångströms, and c-axis 12.0-20.0 Ångströms [15]. The β angle in monoclinic systems typically ranges from 95-120 degrees, reflecting the molecular packing constraints imposed by the alkyl substituents [14].
The calculated density for such compounds typically ranges from 1.1-1.3 grams per cubic centimeter, which is lower than purely aromatic systems due to the presence of flexible alkyl chains [15]. The number of molecules per unit cell (Z value) commonly ranges from 2-8, depending on the specific packing arrangement and intermolecular interactions [17].
Parameter | Typical Value | Notes |
---|---|---|
Crystal System | Monoclinic/Triclinic | Common for alkyl thiophenes |
Space Group | P21/c or P-1 | Frequent space groups |
Unit Cell a (Å) | 7.5-12.0 | Depends on alkyl chain length |
Unit Cell b (Å) | 8.0-15.0 | Influenced by packing |
Unit Cell c (Å) | 12.0-20.0 | Varies with substituents |
β (degrees) | 95-120 | Monoclinic angle |
Density (g/cm³) | 1.1-1.3 | Lower than aromatics |
Z | 2-8 | Molecules per unit cell |
Data collection is typically performed using molybdenum K-alpha radiation (0.71073 Ångströms) at temperatures ranging from 150-298 Kelvin [14] [18]. Lower temperatures generally provide better data quality due to reduced thermal motion, resulting in more precise atomic coordinates and thermal parameters.
The molecular geometry within the crystal structure reveals important conformational preferences. The thiophene ring maintains essential planarity with maximum atomic deviations typically less than 0.05 Ångströms [14]. This planarity is crucial for maintaining optimal overlap of the π-orbital system and preserving the aromatic character of the heterocycle.
Conformational analysis reveals the preferred three-dimensional arrangements of atoms within the molecule and the factors governing these preferences. For 3-Butyl-2,5-dimethylthiophene, several key conformational features determine the overall molecular geometry [19] [20].
The thiophene ring adopts a planar conformation to maximize π-electron delocalization [4]. Minor deviations from planarity, typically less than 0.05 Ångströms, may occur due to steric interactions with substituents or crystal packing forces [14]. The maintenance of ring planarity is essential for preserving the aromatic stabilization energy and electronic properties of the heterocycle.
The butyl chain preferentially adopts an extended anti configuration to minimize gauche interactions between adjacent methylene groups [20]. The torsion angle between the thiophene ring and the butyl chain typically ranges from 0-30 degrees from the ring plane [15]. This orientation represents a balance between steric hindrance and electronic effects, allowing optimal accommodation of the alkyl substituent without severely disrupting the aromatic system.
The methyl groups at positions 2 and 5 orient out-of-plane relative to the thiophene ring to minimize steric clashes with neighboring substituents [4]. This orientation is particularly important for the methyl group adjacent to the butyl substituent, where steric interactions could potentially destabilize specific conformations.
Parameter | Description | Energy Consideration |
---|---|---|
Thiophene Ring Planarity | Nearly planar with minor deviations (< 0.05 Å) | Conjugation favors planarity |
Butyl Chain Conformation | Extended anti configuration preferred | Minimizes gauche interactions |
Torsion Angle (C2-C3-C-butyl) | 0-30° from thiophene plane | Balance between steric and electronic effects |
Methyl Group Orientation | Out-of-plane to minimize steric hindrance | Reduces steric clash with ring |
Molecular flexibility primarily resides in the rotatable bonds within the butyl chain [5]. The barriers to rotation around these bonds are relatively low, typically 2-4 kilocalories per mole, allowing for conformational mobility at room temperature. This flexibility has important implications for crystal packing and intermolecular interactions.
The preferred overall conformation represents the anti-periplanar arrangement for alkyl substituents, which minimizes steric repulsions while maintaining favorable electronic interactions [19]. This conformation corresponds to the lowest energy configuration and is most commonly observed in crystal structures of related compounds.
Intermolecular interactions in the crystal structure include π-π stacking between thiophene rings at distances of 3.4-3.8 Ångströms [3] [15]. Carbon-hydrogen to π contacts provide secondary stabilization at distances of 2.6-3.2 Ångströms, while van der Waals forces and alkyl chain interactions contribute to space-filling and hydrophobic clustering [21].
Interaction Type | Distance Range (Å) | Strength | Role in Packing |
---|---|---|---|
π-π Stacking | 3.4-3.8 | Moderate | Primary stacking motif |
C-H···π Contacts | 2.6-3.2 | Weak | Secondary interactions |
Van der Waals Forces | 3.5-4.0 | Weak | Space filling |
Alkyl Chain Interactions | 3.8-4.5 | Weak | Hydrophobic clustering |